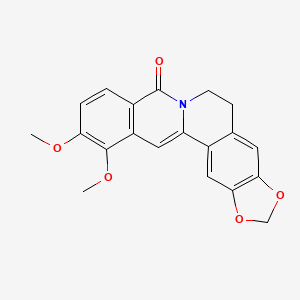

8-Keto-berberine

Description

The exact mass of the compound this compound is 351.11067264 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-16-4-3-12-14(19(16)24-2)8-15-13-9-18-17(25-10-26-18)7-11(13)5-6-21(15)20(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATKZQUZLDDMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N3CCC4=CC5=C(C=C4C3=C2)OCO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 8-Keto-Berberine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis of 8-keto-berberine, also known as 8-oxoberberine, from its precursor berberine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and electrochemical methodologies for preparing this important derivative. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

Berberine is a naturally occurring isoquinoline alkaloid found in a variety of plants, and it is known for its broad range of pharmacological activities.[1] Chemical modification of the berberine scaffold is a key strategy for the development of new therapeutic agents with potentially enhanced efficacy and pharmacokinetic properties. One such derivative is this compound, a synthetic compound that has garnered interest for its potential in modulating cellular metabolism, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] This guide explores two primary methodologies for the synthesis of this compound from berberine: electrochemical oxidation and a multi-step chemical synthesis.

Electrochemical Synthesis of this compound

Electrochemical methods offer a direct route to this compound through the oxidation of berberine. This process is particularly effective in an alkaline medium where berberine exists in equilibrium with its pseudobase form, which is more susceptible to oxidation at the C-8 position.[3][4][5]

Experimental Protocol: Electrochemical Oxidation

This protocol is based on the electrochemical oxidation of berberine pseudobase.

Materials and Equipment:

-

Berberine (as hydrochloride or hemisulfate salt)

-

Aqueous buffer solution (alkaline pH, e.g., pH 10.5)

-

Potentiostat/Galvanostat

-

Electrochemical cell with a three-electrode setup:

-

Working electrode: Glassy carbon electrode (GCE) or Platinum gauze electrode

-

Reference electrode: Saturated Calomel Electrode (SCE)

-

Counter electrode: Platinum wire

-

-

Nitrogen gas for deoxygenation

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a solution of berberine in the alkaline aqueous buffer.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment.

-

Assemble the three-electrode electrochemical cell with the berberine solution as the electrolyte.

-

Apply a constant potential to the working electrode. A potential of approximately +0.5 V (vs. SCE) is applied, corresponding to the anodic peak of the berberine pseudobase oxidation to 8-oxoberberine.

-

Monitor the reaction progress by cyclic voltammetry or by analyzing aliquots of the solution using HPLC.

-

Upon completion of the electrolysis, the resulting solution containing this compound can be subjected to further purification steps, such as extraction and chromatography, to isolate the final product.

Quantitative Data: Electrochemical Synthesis

| Parameter | Value | Reference |

| Starting Material | Berberine | |

| Reaction Type | Electrochemical Oxidation | |

| Medium | Alkaline Aqueous Solution | |

| Working Electrode | Glassy Carbon or Platinum | |

| Anodic Peak Potential | ~ +0.5 V (vs. SCE) | |

| Product | 8-Oxoberberine |

Visualizing the Electrochemical Pathway

Caption: Electrochemical synthesis of this compound from berberine.

Chemical Synthesis of this compound

A concise, multi-step chemical synthesis of 8-oxoberberine has been reported, offering an alternative to electrochemical methods. This biomimetic approach involves the construction of the isoquinoline core followed by cyclization to form the protoberberine skeleton.

Experimental Protocol: Multi-step Chemical Synthesis

This protocol is a summary of a reported concise synthesis of 8-oxoberberine.

Step 1: Synthesis of 3-Arylisoquinoline-1(2H)-one Intermediate

-

Lithiate N-methyl-o-toluamide with n-butyl lithium in THF at low temperature.

-

React the resulting dianion with a substituted benzonitrile derivative at -50°C to yield the 3-arylisoquinoline-1(2H)-one intermediate.

Step 2: Deprotection

-

Treat the intermediate from Step 1 with 10% hydrochloric acid to deprotect the methoxymethyl (MOM) ether, yielding an alcohol.

Step 3: Cyclization to 8-Oxoberberine

-

React the alcohol from Step 2 with p-toluenesulfonyl chloride (p-TsCl) in DMF in the presence of triethylamine. This effects an intramolecular SN2 cyclization to afford 8-oxoberberine.

Purification: The final product is purified by column chromatography on silica gel.

Quantitative Data: Chemical Synthesis

| Step | Intermediate/Product | Reagents and Conditions | Yield | Reference |

| 1 | 3-Arylisoquinoline-1(2H)-one | n-BuLi, THF, -50°C | - | |

| 2 | Deprotected Alcohol | 10% HCl | - | |

| 3 | 8-Oxoberberine | p-TsCl, Et3N, DMF | 63% |

Visualizing the Chemical Synthesis Pathway

Caption: Multi-step chemical synthesis of 8-oxoberberine.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| 1H NMR | Characteristic aromatic and aliphatic proton signals consistent with the 8-oxoberberine structure. |

| 13C NMR | Resonances corresponding to the carbonyl carbon (at C-8) and other carbons in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound. |

| Infrared (IR) Spectroscopy | A strong absorption band in the carbonyl region (around 1650-1700 cm-1) indicative of the keto group. |

Conclusion

This technical guide has detailed two distinct and effective methodologies for the synthesis of this compound from berberine. The electrochemical approach offers a direct conversion under specific pH and potential conditions, while the multi-step chemical synthesis provides a robust route with good overall yield. The choice of method will depend on the available equipment, desired scale, and specific research objectives. The provided experimental outlines, quantitative data, and pathway visualizations serve as a valuable resource for researchers embarking on the synthesis and exploration of this promising berberine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical oxidation of berberine and mass spectrometric identification of its oxidation products. | Semantic Scholar [semanticscholar.org]

- 3. Electrochemical oxidation of berberine and mass spectrometric identification of its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Discovery and Isolation of 8-Keto-berberine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Keto-berberine, also known to the scientific community as Oxyberberine or Berlambine, is a naturally occurring isoquinoline alkaloid and a metabolite of berberine.[1] It has garnered significant interest within the research and drug development sectors due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting detailed experimental protocols, quantitative data, and the elucidation of its known signaling pathways.

Discovery and Natural Occurrence

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₅ | |

| Molecular Weight | 351.36 g/mol | |

| CAS Number | 549-21-3 | |

| Appearance | Yellow solid | |

| Purity (Commercial) | 95% - 99% |

Experimental Protocols

This section details the methodologies for the isolation of this compound from natural sources and its chemical synthesis.

Isolation from Berberis lycium Root Bark

The following protocol is based on the successful isolation of this compound from Berberis lycium.

3.1.1. Extraction and Fractionation

-

Extraction:

-

Air-dry the root bark of Berberis lycium in the shade.

-

Grind the dried root bark into a fine powder.

-

Macerate the powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform sequential liquid-liquid extraction with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Separate and concentrate each fraction to yield the respective extracts. This compound is typically enriched in the chloroform fraction.

-

3.1.2. Purification by Column Chromatography

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Load the concentrated chloroform fraction onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and UV visualization.

-

Combine fractions containing the target compound.

-

-

Further Purification:

-

Subject the combined fractions to further chromatographic steps, such as preparative TLC or a second column chromatography with a different solvent system, to achieve high purity.

-

Crystallize the purified this compound from a suitable solvent (e.g., methanol) to obtain the final product.

-

Chemical Synthesis of this compound

A versatile total synthesis of this compound has been reported with a high total yield of 43%. The key steps involve a modified Pomeranz-Fritsch reaction and an intramolecular Heck cyclization. A detailed step-by-step protocol based on this synthesis is outlined below.

3.2.1. Synthesis of the Isoquinoline Core

-

Starting Materials: Commercially available 5-bromobenzo[d]dioxole, piperonal, and sesamol.

-

Modified Pomeranz-Fritsch Reaction: This reaction is employed to construct the isoquinoline skeleton. The specific reagents and conditions would be as described in the primary literature for this transformation.

-

Intramolecular Heck Cyclization: This palladium-catalyzed cross-coupling reaction is a key step in forming the tetracyclic ring system of the protoberberine core.

3.2.2. Final Steps to this compound

-

Oxidation: The protoberberine intermediate is oxidized to introduce the keto group at the 8-position.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.

Quantitative Data

Synthesis and Isolation Yields

| Method | Starting Material | Reported Yield | Reference |

| Chemical Synthesis | 5-bromobenzo[d]dioxole | 43% (Total Yield) | |

| Natural Isolation | Berberis lycium Root Bark | Not explicitly reported for the pure compound. The ethanol extract yield was 9.9%. |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The 1H and 13C NMR data are crucial for its identification.

Table of 1H and 13C NMR Spectroscopic Data for this compound

| Position | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| 1 | 7.55 (s) | 105.2 |

| 2 | - | 148.1 |

| 3 | - | 150.3 |

| 4 | 6.81 (s) | 108.5 |

| 4a | - | 129.5 |

| 5 | 4.31 (t, J = 6.2) | 40.8 |

| 6 | 2.90 (t, J = 6.2) | 28.1 |

| 8 | - | 162.3 |

| 8a | - | 121.7 |

| 9 | - | 152.1 |

| 10 | - | 148.6 |

| 11 | 7.82 (d, J = 8.7) | 125.1 |

| 12 | 7.05 (d, J = 8.7) | 115.8 |

| 12a | - | 134.2 |

| 13 | 8.35 (s) | 145.2 |

| 13a | - | 120.4 |

| 13b | - | 129.8 |

| 2,3-OCH₂O- | 6.05 (s) | 101.9 |

| 9-OCH₃ | 3.98 (s) | 56.4 |

| 10-OCH₃ | 3.95 (s) | 56.2 |

Note: NMR data is based on the study by Anwar et al. (2020) and may vary slightly depending on the solvent and instrument used.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

PI3K/Akt/AMPK Signaling Pathway

This compound has been shown to regulate the PI3K/Akt/AMPK signaling pathway, which is a central regulator of cellular metabolism, growth, and survival. While the precise molecular interactions are still under investigation, it is understood that by modulating this pathway, this compound can influence processes such as glucose uptake and cellular energy homeostasis.

TLR4/MyD88/NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. It achieves this by down-regulating the protein expression of TLR4 and its downstream adaptor protein MyD88, which in turn suppresses the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.

Experimental Workflow Overview

The general workflow for the discovery and characterization of this compound from a natural source is depicted below.

Conclusion

This compound is a protoberberine alkaloid with significant therapeutic potential. This guide has provided a detailed overview of its isolation from natural sources and its chemical synthesis, supported by comprehensive quantitative data and an exploration of its molecular mechanisms of action. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific molecular targets of this compound within its known signaling pathways will be crucial for its future clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitory effects of berberine on proinflammatory M1 macrophage polarization through interfering with the interaction between TLR4 and MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmatine and berberine isolation artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxyberberine, an absorbed metabolite of berberine, possess superior hypoglycemic effect via regulating the PI3K/Akt and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

8-Keto-berberine: A Comprehensive Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Keto-berberine, also known as 8-oxoberberine, is a derivative of the natural isoquinoline alkaloid berberine. While berberine itself has been extensively studied for its wide range of pharmacological effects, this compound is emerging as a compound of significant interest due to its distinct biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity, its molecular targets, and the experimental methodologies used to elucidate its mechanisms of action.

Biological Activities of this compound

This compound exhibits a diverse array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. These activities are underpinned by its interaction with various molecular targets and modulation of key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated promising anticancer properties. Notably, it can sensitize cancer cells to conventional chemotherapeutic agents. For instance, in liver cancer cells, this compound (oxyberberine) acts synergistically with sorafenib to inhibit cell growth and induce apoptosis[1].

Quantitative Anticancer Data

| Compound | Cell Line | Effect | Measurement | Value | Reference |

| This compound (Oxyberberine) + Sorafenib | Huh7 (Liver Cancer) | Synergistic cytotoxicity | Combination Index (CI) | 0.249 (5 µM Sorafenib + 25 µM OBB) | [1] |

| This compound (Oxyberberine) + Sorafenib | Hep3B (Liver Cancer) | Synergistic cytotoxicity | Combination Index (CI) | 0.205 (5 µM Sorafenib + 25 µM OBB) | [1] |

Anti-inflammatory Activity

While direct experimental data on the anti-inflammatory activity of this compound is still emerging, the parent compound berberine is well-known to possess potent anti-inflammatory properties. Berberine exerts these effects by inhibiting key inflammatory signaling pathways such as the NF-κB and MAPK pathways. It has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Given the structural similarity, it is plausible that this compound shares some of these anti-inflammatory mechanisms.

Antioxidant Activity

Theoretical studies have highlighted the potential of this compound (oxoberberine) as a potent antioxidant. These studies have calculated its radical scavenging activity against various biologically relevant free radicals.

Quantitative Antioxidant Data (Theoretical)

| Radical | Scavenging Rate Constant (k) in Lipid Medium (M⁻¹s⁻¹) | Scavenging Rate Constant (k) in Aqueous Medium (M⁻¹s⁻¹) | Reference |

| HOO• | 1.33 × 10⁵ | 1.73 × 10⁶ | [2] |

| CH₃O• | 2.03 × 10⁵ | - | [2] |

| CH₃OO• | - | 5.74 × 10⁷ | |

| CCl₃OO• | - | 4.88 × 10⁷ | |

| NO₂ | - | 2.15 × 10⁶ | |

| SO₄⁻• | - | 3.11 × 10⁷ | |

| DPPH• | - | - | |

| ABTS•⁺ | - | - |

Molecular Targets and Signaling Pathways

This compound and its parent compound, berberine, modulate several key signaling pathways and molecular targets to exert their biological effects.

AMP-Activated Protein Kinase (AMPK) Pathway

Berberine is a well-established activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK by berberine is thought to be a primary mechanism for its beneficial effects on metabolism. While direct evidence for this compound's effect on AMPK is still being investigated, some protoberberine derivatives have been shown to act as direct inhibitors of AMPK, suggesting a complex structure-activity relationship.

Caption: Berberine-mediated activation of the AMPK pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. Berberine has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators. This inhibition is a key aspect of its anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by berberine.

Mitochondrial Respiratory Chain

Berberine is known to inhibit Complex I of the mitochondrial respiratory chain. This action leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMPK. This mechanism is crucial for its metabolic regulatory effects.

References

In Vitro Effects of 8-Keto-Berberine on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Keto-berberine, also known as 8-oxoberberine or oxyberberine (OBB), is an active metabolite of berberine, a well-known isoquinoline alkaloid with a wide range of pharmacological activities. While berberine has been extensively studied for its anti-cancer properties, emerging research is shedding light on the unique in vitro effects of its 8-keto derivative. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on various cell lines, with a focus on its cytotoxic effects and modulation of key signaling pathways. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development in their exploration of this compound as a potential therapeutic agent.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SK-Hep-1 | Liver Adenocarcinoma | 34.26 ± 3.34 | [1] |

| HepG2 | Hepatocellular Carcinoma | 62.96 ± 4.12 | [1] |

| NCI-H1299 | Non-Small Cell Lung Carcinoma | > 600 | [1] |

Signaling Pathways Modulated by this compound

Current research indicates that this compound exerts its cellular effects through the modulation of at least two critical signaling pathways involved in cancer progression and inflammation: the NOTCH1-USP7-c-Myc pathway and the Nrf2/NF-κB pathway.

NOTCH1-USP7-c-Myc Signaling Pathway

In liver cancer cells, this compound has been shown to sensitize cells to the multi-kinase inhibitor sorafenib by inhibiting the NOTCH1-USP7-c-Myc signaling axis.[2] this compound treatment leads to the inhibition of NOTCH1 activation, which in turn suppresses the transcription of Ubiquitin-Specific Peptidase 7 (USP7). The downregulation of USP7 promotes the degradation of the oncoprotein c-Myc, ultimately enhancing the anti-cancer effects of sorafenib.[2]

Nrf2/NF-κB Signaling Pathway

This compound has also demonstrated anti-inflammatory effects by modulating the crosstalk between the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In intestinal epithelial cells, this compound can alleviate lipopolysaccharide (LPS)-induced inflammation by activating the Nrf2 pathway, which is a key regulator of the cellular antioxidant response. This activation of Nrf2 signaling, in turn, inhibits the pro-inflammatory NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the effects of this compound on cell lines.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of berberine and its derivatives.

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SK-Hep-1, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression changes induced by this compound.

Objective: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways of interest (e.g., NOTCH1, USP7, c-Myc, Nrf2, p-p65, etc.).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Conclusion

The in vitro studies conducted to date suggest that this compound is a promising bioactive compound with potential applications in oncology and the management of inflammatory conditions. Its ability to induce cytotoxicity in specific cancer cell lines and modulate key signaling pathways, such as the NOTCH1-USP7-c-Myc and Nrf2/NF-κB pathways, warrants further investigation. The experimental protocols and data presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's therapeutic potential. Future studies should focus on expanding the panel of cell lines tested, elucidating the detailed molecular mechanisms of action, and evaluating its efficacy in preclinical in vivo models.

References

Preliminary Studies on 8-Keto-berberine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preliminary research on 8-Keto-berberine, also known as 8-Oxoberberine or Oxyberberine. This derivative of the natural alkaloid berberine has garnered scientific interest for its distinct chemical properties and diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis, quantitative biological data, and mechanisms of action of this compound. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to facilitate further research and development.

Introduction

Berberine, a well-known isoquinoline alkaloid, has a long history of use in traditional medicine.[1] Modern research has explored its various pharmacological effects, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] this compound is a derivative of berberine that has demonstrated unique and sometimes superior biological activities. Preliminary studies suggest its potential as a therapeutic agent in several areas, including inflammatory diseases, cancer, and cardiovascular disorders. This guide aims to synthesize the existing preliminary data on this compound to serve as a foundational resource for the scientific community.

Chemical Synthesis

The synthesis of this compound has been achieved through various routes, often involving multiple steps with moderate to good yields.

Synthetic Approaches

Two notable methods for the total synthesis of this compound (referred to as 8-oxyberberine and 8-oxoberberine in the literature) are:

-

Modified Pomeranz-Fritsch Reaction and Intramolecular Heck Cyclization: A seven-step synthesis starting from 5-bromobenzo[d][2][3]dioxole has been reported to produce 8-oxyberberine with a total yield of 43%.[4]

-

Biomimetic Synthesis: A concise synthesis of 8-oxoberberine has been developed using a biomimetic approach.

Experimental Workflow for a Biomimetic Synthesis of 8-Oxoberberine

The following diagram illustrates a generalized workflow for a biomimetic synthesis of 8-Oxoberberine.

References

An In-depth Technical Guide on 8-Keto-berberine and the AMPK Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Keto-berberine, also known as 8-oxoberberine or oxyberberine, is a natural metabolite of the well-studied isoquinoline alkaloid, berberine. Emerging research has identified this compound as a modulator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in AMPK activation, its downstream signaling effects, and its potential as a therapeutic agent. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.

Introduction to this compound and the AMPK Signaling Pathway

Berberine, a compound long used in traditional medicine, is known for its beneficial effects on metabolic diseases, largely attributed to its ability to activate AMPK.[1][2] this compound is a key metabolite of berberine and has demonstrated biological activity, including the ability to inhibit hepatic gluconeogenesis.[3]

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It acts as a cellular energy sensor, activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP. This central role in metabolic regulation makes AMPK a prime target for therapeutic intervention in diseases such as type 2 diabetes, obesity, and cancer.

Molecular Mechanism of AMPK Activation by this compound

Current research indicates that this compound (referred to as Oxyberberine or OBB in some studies) activates the AMPK signaling pathway.[3] While the precise upstream mechanisms are still under investigation, the activation of AMPK by this compound leads to the phosphorylation of key downstream targets, thereby modulating cellular metabolism.

A recent study has shown that this compound significantly inhibits the expression of key gluconeogenic enzymes, glucose 6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), in HepG2 cells.[3] This effect is mediated through the activation of AMPK, which in turn leads to the phosphorylation and subsequent nuclear exclusion of the transcription factors FoxO1 (Forkhead box protein O1) and CRTC2 (CREB-regulated transcription coactivator 2). The nuclear exclusion of these transcription factors prevents them from promoting the expression of gluconeogenic genes.

The parent compound, berberine, is known to activate AMPK through multiple mechanisms, including the inhibition of mitochondrial respiratory chain complex I, which increases the AMP:ATP ratio, and potentially through the activation of upstream kinases such as LKB1 (Liver Kinase B1) and CaMKKβ (Calcium/calmodulin-dependent protein kinase kinase β). It is plausible that this compound may share some of these upstream activation mechanisms, though further research is needed to confirm this.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound (Oxyberberine) on the AMPK pathway and related metabolic parameters.

Table 1: In Vitro Effects of this compound on Hepatic Gluconeogenesis Pathway

| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |

| G6Pase Expression | HepG2 | Oxyberberine | Not Specified | Significantly Inhibited | |

| PEPCK Expression | HepG2 | Oxyberberine | Not Specified | Significantly Inhibited | |

| Glucose Production | Palmitic acid-induced HepG2 | Oxyberberine | Not Specified | Decreased | |

| p-AMPK/AMPK Ratio | HepG2 | Oxyberberine | Not Specified | Increased | |

| p-FoxO1/FoxO1 Ratio | HepG2 | Oxyberberine | Not Specified | Increased | |

| p-CRTC2/CRTC2 Ratio | HepG2 | Oxyberberine | Not Specified | Increased |

Table 2: In Vivo Effects of this compound in a db/db Mouse Model

| Parameter | Animal Model | Treatment | Effect on Hepatic Gluconeogenesis | Reference |

| AMPK/Akt/FoxO1 Signaling | db/db mice | Oxyberberine | Activated | |

| AMPK/CRTC2 Signaling | db/db mice | Oxyberberine | Activated | |

| Hepatic Gluconeogenesis | db/db mice | Oxyberberine | Decreased |

Note: Specific concentrations and fold-changes for this compound are not detailed in the currently available primary literature. Further dose-response and time-course studies are required to fully quantify its potency.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: this compound activates AMPK, leading to the phosphorylation and nuclear exclusion of FoxO1 and CRTC2, thereby inhibiting gluconeogenesis.

Caption: A typical experimental workflow for studying the effects of this compound on the AMPK pathway in cell culture.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies cited in the literature for studying the effects of compounds like berberine and its derivatives on the AMPK pathway. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: HepG2 (human liver cancer cell line) is a common model for studying hepatic metabolism.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).

-

Allow cells to reach 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included.

-

Treat cells for the desired time points (e.g., for time-course experiments, 0.5, 1, 2, 6, 12, 24 hours).

-

Western Blot Analysis for Protein Phosphorylation

-

Protein Extraction:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-ACC (Ser79)

-

Total ACC

-

Phospho-FoxO1

-

Total FoxO1

-

Phospho-CRTC2

-

Total CRTC2

-

β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: Densitometry analysis of the bands can be performed using software such as ImageJ to quantify the relative protein expression levels.

Confocal Immunofluorescence for Transcription Factor Localization

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described above.

-

Fixation and Permeabilization:

-

After treatment, wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with primary antibodies against FoxO1 or CRTC2 overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Mount coverslips on microscope slides and visualize using a confocal microscope. The localization of the transcription factors (nuclear vs. cytoplasmic) can be observed and quantified.

In Vivo Animal Studies

-

Animal Model: db/db mice are a common model for type 2 diabetes and are suitable for studying the effects of antidiabetic compounds.

-

Compound Administration: this compound can be administered to mice via oral gavage or intraperitoneal injection at specified doses and for a defined treatment period.

-

Metabolic Analysis: Monitor key metabolic parameters such as body weight, food intake, fasting blood glucose, and insulin levels. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can also be performed.

-

Tissue Analysis: At the end of the study, tissues such as the liver can be harvested for Western blot analysis of AMPK pathway proteins or for histological examination.

Conclusion and Future Directions

This compound is emerging as a promising bioactive metabolite of berberine with the ability to activate the AMPK signaling pathway. Its demonstrated effects on inhibiting hepatic gluconeogenesis in vitro and in vivo highlight its therapeutic potential for metabolic disorders. However, the current body of research on this compound is still in its early stages.

Future research should focus on:

-

Dose-response and time-course studies: To fully characterize the potency and kinetics of this compound in activating AMPK and its downstream targets.

-

Upstream mechanisms: Elucidating the precise molecular mechanisms by which this compound activates AMPK, including its effects on mitochondrial function and upstream kinases.

-

Comparative studies: Directly comparing the efficacy and mechanisms of action of this compound with its parent compound, berberine.

-

Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic efficacy.

-

Broader therapeutic applications: Exploring the potential of this compound in other AMPK-related pathologies, such as cancer and inflammatory diseases.

This technical guide provides a foundational resource for scientists and researchers to build upon as the investigation into the therapeutic potential of this compound continues.

References

- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. berberine-induced ampk activation: Topics by Science.gov [science.gov]

- 3. Oxyberberine Inhibits Hepatic Gluconeogenesis via AMPK-Mediated Suppression of FoxO1 and CRTC2 Signaling Axes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 8-Keto-berberine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Keto-berberine, also known as 8-oxoberberine or oxyberberine, is a derivative of the naturally occurring isoquinoline alkaloid berberine. While berberine itself has been extensively studied for its various pharmacological activities, the toxicological profile of its 8-keto derivative is less well-documented. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, with a focus on acute toxicity, cytotoxicity, and known signaling pathway interactions. The information is presented to be a valuable resource for researchers and professionals involved in drug development and safety assessment.

Chemical and Physical Information

| Property | Value |

| IUPAC Name | 5,6-dihydro-9,10-dimethoxy-8H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizin-8-one |

| Synonyms | 8-Oxoberberine, Oxyberberine, Berlambine |

| CAS Number | 549-21-3 |

| Molecular Formula | C₂₀H₁₇NO₅ |

| Molecular Weight | 351.36 g/mol |

| Appearance | Crystalline solid |

Acute Toxicity

Acute toxicity studies provide essential information on the potential for a substance to cause adverse health effects from a single exposure. For this compound, the available data from animal studies are summarized below.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Toxic Effects Noted | Reference |

| Rabbit | Oral | LD₅₀ | 240 mg/kg | Toxic if swallowed. | [1] |

| Rat | Oral | TDLo | 250 mg/kg | Not specified. | [1] |

| Mouse | Intraperitoneal | LD₅₀ | 240 mg/kg | Convulsions, changes in motor activity, respiratory stimulation. | |

| Mouse | Not Specified | LD₅₀ | >5000 mg/kg | In a study on a product containing oxyberberine, it was found to have low acute toxicity.[2] | [2] |

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population. TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to have any toxic effect in a particular species.

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the potential of a compound to cause cell death. This compound has been investigated for its cytotoxic effects, primarily against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (Oxyberberine)

| Cell Line | Cell Type | Assay | IC₅₀ (µM) | Exposure Time | Reference |

| SK-Hep-1 | Human Liver Adenocarcinoma | MTT | 34.26 ± 3.34 | 72 hours | [3] |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 62.96 ± 4.12 | 72 hours | |

| NCI-H1299 | Human Non-Small Cell Lung Carcinoma | MTT | > 600 | 72 hours | |

| T47D | Human Breast Cancer | MTT | Not specified, but treatment with an extract containing 41.43% oxoberberine led to 36.6% cell death. | 24 hours |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a biological process or response by 50%.

Experimental Protocols for Cytotoxicity Assays

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of oxyberberine and incubated for 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated, and the IC₅₀ value was determined from the dose-response curve.

-

Cell Culture: T47D cells were cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C with 5% CO₂.

-

MTT Assay:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with an Arcangelisia flava root extract (containing 41.43% oxoberberine) at concentrations ranging from 50 to 500 µM for 24 hours.

-

100 µL of MTT solution (0.5 mg/mL) was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved using a stop solution (SDS with 0.01 N HCl) and incubated overnight in the dark.

-

Absorbance was read to determine cell viability.

-

-

Flow Cytometry for Cell Cycle and Apoptosis:

-

T47D cells were treated with the extract.

-

Cells were harvested, washed, and fixed.

-

For cell cycle analysis, cells were stained with propidium iodide (PI).

-

For apoptosis analysis, cells were stained using an Annexin V-FITC/PI apoptosis detection kit.

-

Samples were analyzed using a flow cytometer.

-

Genotoxicity

As of the date of this report, no specific genotoxicity studies (e.g., Ames test, micronucleus assay, comet assay) for this compound have been identified in the public domain.

Note on the Genotoxicity of the Parent Compound, Berberine:

It is crucial to note that the genotoxic profile of the parent compound, berberine, has been investigated, with some studies reporting potential genotoxic effects, while others have found no such activity. However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and potential metabolic pathways. The presence of the keto group at the 8-position can significantly alter the molecule's interaction with DNA and cellular repair mechanisms. Therefore, dedicated genotoxicity studies on this compound are required for a comprehensive risk assessment.

Signaling Pathway Interactions

Understanding the interaction of a compound with cellular signaling pathways is essential for elucidating its mechanism of action and potential toxic effects. Research has identified the involvement of this compound in specific signaling cascades.

NOTCH1-USP7-c-Myc Pathway

In a study investigating the synergistic effect of oxyberberine with the anticancer drug sorafenib in liver cancer cells, it was found that oxyberberine enhances the sensitivity of these cells to sorafenib by inhibiting the NOTCH1-USP7-c-Myc signaling pathway.

Caption: Oxyberberine inhibits the NOTCH1-USP7-c-Myc pathway.

PI3K/Akt/AMPK Signaling Pathway

Oxyberberine has been reported to be an agonist of heme oxygenase-1 (HO-1) and can activate antioxidant mechanisms by regulating the PI3K/Akt/AMPK signaling pathway. This pathway is central to cellular processes such as growth, survival, and metabolism.

Caption: Oxyberberine activates the PI3K/Akt/AMPK signaling pathway.

Summary and Conclusion

The available toxicological data for this compound suggest a moderate acute toxicity profile following oral and intraperitoneal administration in animal models. In vitro studies have demonstrated its cytotoxic potential against several cancer cell lines, indicating a possible therapeutic application. Mechanistic studies have begun to elucidate its interaction with key cellular signaling pathways, including the NOTCH1-USP7-c-Myc and PI3K/Akt/AMPK pathways.

A significant knowledge gap exists concerning the genotoxicity of this compound. The absence of data from standard genotoxicity assays (Ames, micronucleus, comet) is a critical deficiency in its toxicological profile. Further research is imperative to assess its mutagenic and clastogenic potential to fully characterize its safety for any potential therapeutic development.

This technical guide serves as a summary of the current understanding of the toxicology of this compound. It is intended to aid researchers and drug development professionals in their evaluation of this compound and to highlight the areas where further investigation is urgently needed.

References

Methodological & Application

Synthesis of 8-Keto-Berberine: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-keto-berberine, also known as 8-oxoberberine. This protoberberine alkaloid is of significant interest for its potential therapeutic properties, including anti-inflammatory, hypoglycemic, and antioxidant effects. The following sections present a summary of synthetic methodologies, detailed experimental procedures, and relevant biological signaling pathways.

Data Presentation: Comparison of Synthetic Protocols

Several methods for the synthesis of this compound have been reported in the scientific literature. The choice of method may depend on the desired scale, available starting materials, and required purity. Below is a summary of key quantitative data from various synthetic approaches.

| Synthesis Method | Starting Material | Key Reagents/Steps | Overall Yield | Number of Steps | Reference |

| Total Synthesis | 5-bromobenzo[d][1][2]dioxole | Modified Pomeranz-Fritsch reaction, Intramolecular Heck cyclization | 43% | 7 | [1](--INVALID-LINK--) |

| Collective Synthesis | Substituted benzaldehydes and anilines | In(OTf)₃-catalyzed cyclization, Pd(OAc)₂-catalyzed Heck coupling | 14-19% | 4 | [2](--INVALID-LINK--) |

| Biomimetic Synthesis | N-Methyl-o-toluamide and a benzonitrile derivative | n-butyl lithium, p-TsCl, DMF, triethylamine | Not explicitly stated | 3 | [3](--INVALID-LINK--) |

| Oxidation of Berberine | Berberine | Electrochemical oxidation in alkaline medium | Not explicitly stated | 1 | (--INVALID-LINK--) |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Biomimetic Synthesis of 8-Oxoberberine

This protocol is adapted from a concise, three-step biomimetic synthesis.(--INVALID-LINK--)

Step 1: Synthesis of the 3-Arylisoquinoline-1(2H)-one Intermediate

-

Dissolve N-methyl-o-toluamide in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -50 °C in a dry ice/acetone bath.

-

Slowly add n-butyl lithium (n-BuLi) to the solution to form the dianion. Stir for the time specified in the original literature.

-

Add a solution of the appropriate benzonitrile derivative in THF to the reaction mixture at -50 °C.

-

Allow the reaction to proceed for the specified duration, then quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the MOM (methoxymethyl) group

-

Dissolve the purified 3-arylisoquinoline-1(2H)-one intermediate in a suitable solvent.

-

Add 10% hydrochloric acid (HCl) and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the alcohol.

Step 3: Cyclization to 8-Oxoberberine

-

Dissolve the alcohol from the previous step in dimethylformamide (DMF).

-

Add triethylamine followed by p-toluenesulfonyl chloride (p-TsCl).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography to yield 8-oxoberberine.

Protocol 2: Synthesis of C-8 Substituted Ketoberberine Derivatives from Berberine

This protocol describes a general method for the synthesis of this compound derivatives by reacting berberine with various ketones.(--INVALID-LINK--)

-

Dissolve berberine (1 mmol, 371.8 mg) in 15 mL of methanol.

-

Add 5 mL of 0.2 N sodium hydroxide (NaOH) solution to the mixture.

-

Stir the reaction mixture at 25 °C for 30 minutes.

-

Filter the mixture to remove any insoluble substances.

-

To the filtrate, add the desired ketone (5 mmol).

-

Stir the reaction at 25 °C for 4 hours.

-

After the reaction is complete, filter the mixture and wash the solid with isopropanol to neutralize it.

-

Dry the resulting yellow solid under vacuum at 30 °C to obtain the C-8 substituted ketoberberine derivative.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the total synthesis of this compound.

Caption: Generalized workflow for the total synthesis of this compound.

Signaling Pathways

This compound, as a derivative of berberine, is anticipated to modulate similar cellular signaling pathways. Berberine is a known activator of AMP-activated protein kinase (AMPK) and an inhibitor of the NF-κB signaling pathway, both of which are critical in metabolic regulation and inflammation.

AMPK Signaling Pathway

The following diagram illustrates the activation of the AMPK pathway, a key regulator of cellular energy homeostasis.

References

Application Note & Protocol: Quantification of 8-Keto-berberine using LC-MS/MS

This document provides a detailed protocol for the detection and quantification of 8-Keto-berberine (also known as 8-oxoberberine) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an oxidized metabolite of berberine, a natural isoquinoline alkaloid with a wide range of pharmacological activities. Accurate quantification of berberine and its metabolites is crucial for pharmacokinetic studies, understanding its mechanism of action, and for quality control in traditional medicine and pharmaceutical formulations. LC-MS/MS offers high sensitivity and selectivity for the analysis of such compounds in complex biological samples.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general method for the extraction of this compound from plasma or serum samples.

Materials:

-

Plasma or serum samples

-

Internal Standard (IS) solution (e.g., berberine-d6)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of internal standard solution.

-

Add 400 µL of cold acetonitrile (or a 1:1 mixture of acetonitrile and methanol) to precipitate proteins.[1]

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 14,000 rpm for 30 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

A standard HPLC or UHPLC system.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent C18 reversed-phase column.[1][2] |

| Mobile Phase A | 0.1% formic acid in water with 10 mM ammonium acetate.[3] |

| Mobile Phase B | Acetonitrile (ACN). |

| Gradient Elution | A linear gradient can be optimized as follows: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-12 min, 5-95% B; 12-15 min, 95% B; 15.1-18 min, 5% B. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 30-40°C. |

| Injection Volume | 5-20 µL. |

Mass Spectrometry (MS/MS)

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

| Parameter | Recommended Settings |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Multiple Reaction Monitoring (MRM) | The precursor ion for this compound is expected to be [M+H]+. The exact m/z would be calculated based on its molecular formula (C20H16NO5+). Product ions would be determined by infusing a standard solution of this compound into the mass spectrometer. For berberine, a common transition is m/z 336.1 → 320.2. A similar fragmentation pattern is expected. |

| Ion Source Gas 1 (GS1) | 50 psi. |

| Ion Source Gas 2 (GS2) | 60 psi. |

| Curtain Gas (CUR) | 30 psi. |

| IonSpray Voltage | 5500 V. |

| Source Temperature | 550°C. |

| Declustering Potential (DP) | 80 V (to be optimized). |

| Collision Energy (CE) | 40 V (to be optimized). |

Data Presentation

The following tables summarize typical quantitative parameters that should be validated for this method.

Table 1: Linearity and Range

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | (To be determined) | > 0.99 |

Table 2: Limits of Detection and Quantification

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| This compound | (To be determined) | (To be determined) |

Table 3: Accuracy and Precision

| Analyte | Concentration (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| This compound | Low QC | (To be determined) | < 15% | < 15% |

| Mid QC | (To be determined) | < 15% | < 15% | |

| High QC | (To be determined) | < 15% | < 15% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound detection.

Signaling Pathway Context

As this compound is a metabolite, its primary "pathway" in this context is its formation from berberine. The pharmacological signaling pathways of berberine itself are complex and varied, and it is not yet established if this compound shares these or has its own distinct pathways. The diagram below illustrates the metabolic relationship.

Caption: Metabolic formation of this compound.

References

- 1. Comprehensive plasma metabolomics analysis of berberine treatment in ulcerative colitis rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comprehensive plasma metabolomics analysis of berberine treatment in ulcerative colitis rats by LC-MS/MS [frontiersin.org]

- 3. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining 8-Keto-berberine Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of 8-Keto-berberine, a derivative of the natural compound berberine. The following protocols and data summaries are intended to facilitate research into the therapeutic potential of this compound, with a focus on its anti-inflammatory and cytotoxic effects.

Introduction

Berberine, a well-studied isoquinoline alkaloid, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] These effects are often attributed to its ability to modulate key signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor-κB (NF-κB), and mitogen-activated protein kinases (MAPKs).[2][4] this compound, as a derivative, is of significant interest for its potential to offer improved efficacy or novel mechanisms of action. This document outlines detailed protocols for assessing the biological activity of this compound in cellular models.

Data Presentation: Efficacy of Berberine and its Derivatives

The following tables summarize quantitative data for berberine, which can serve as a benchmark for evaluating the efficacy of this compound. It is anticipated that this compound will exhibit comparable or enhanced activities.

Table 1: Anti-inflammatory Effects of Berberine

| Inflammatory Marker | Cell/Animal Model | Treatment Concentration/Dose | Result | Reference |

| TNF-α | Patients with Metabolic Syndrome | Not specified | Significantly reduced | |

| IL-6 | Patients with Metabolic Syndrome | Not specified | Significantly reduced | |

| C-Reactive Protein (CRP) | Patients with Metabolic Syndrome | Not specified | Significantly reduced | |

| IL-1β | Patients with Metabolic Syndrome | Not specified | No significant effect | |

| Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS, COX-2) | Adipose tissue of obese mice | Not specified | Significantly down-regulated |

Table 2: Metabolic Parameters Improved by Berberine

| Parameter | Patient Group | Result | Reference |

| Triglyceride (TG) | 745 individuals | Decreased by 0.94 (95% CI: 0.49, 1.38) | |

| Total Cholesterol (TC) | 733 individuals | Decreased by 1.06 (95% CI: 0.64, 1.48) | |

| Low-Density Lipoprotein (LDL) | 701 individuals | Decreased by 1.77 (95% CI: 1.11, 2.44) | |

| Fasting Plasma Glucose (FPG) | 600 individuals | Decreased by 0.65 (95% CI: 0.28, 1.03) |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of this compound and establish a therapeutic window, standard cell viability assays are recommended.

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

The Cell Counting Kit-8 (CCK-8) assay is a more convenient alternative to the MTT assay, utilizing a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with this compound as described above.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Anti-inflammatory Assays

To evaluate the anti-inflammatory efficacy of this compound, the following assays can be performed on immune cells (e.g., RAW 264.7 macrophages) or other relevant cell types stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding and Stimulation: Seed cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

This technique can be used to assess the effect of this compound on the activation of key inflammatory signaling pathways.

Protocol:

-

Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 subunit of NF-κB, p38 MAPK, ERK1/2, JNK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: Proposed mechanism of this compound action on key signaling pathways.

Caption: General experimental workflow for assessing this compound efficacy.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 8-Keto-berberine Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Keto-berberine, also known as Oxyberberine (OBB) or 8-Oxoberberine, is a metabolite of berberine, an isoquinoline alkaloid with a wide range of documented pharmacological activities. Emerging research has highlighted the therapeutic potential of this compound, particularly its potent antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2][3][4] These application notes provide a comprehensive overview of the animal models and experimental protocols used to investigate the effects of this compound, with a focus on its role in liver disease and cancer.

Data Presentation

Table 1: Effects of this compound on Biochemical Markers in a Mouse Model of CCl4-Induced Liver Fibrosis

| Parameter | Control Group (CCl4 only) | This compound Treated Group (CCl4 + OBB) | Percentage Change |

| Serum ALT (U/L) | Markedly Elevated | Significantly Reduced | ↓ |

| Serum AST (U/L) | Markedly Elevated | Significantly Reduced | ↓ |

| Serum ALP (U/L) | Markedly Elevated | Significantly Reduced | ↓ |

| Liver MDA content | Increased | Reduced | ↓ |

| Liver SOD activity | Decreased | Elevated | ↑ |

Note: This table summarizes the general findings from studies investigating the hepatoprotective effects of this compound. Specific values can be obtained from the cited literature.

Table 2: Anti-tumor Effects of this compound in a Hep3B Xenograft Mouse Model

| Treatment Group | Average Tumor Volume (mm³) at Day 31 | Tumor Growth Inhibition (%) |

| Vehicle | High | - |

| Sorafenib (30 mg/kg) | Moderately Reduced | - |

| This compound (10 mg/kg) | Reduced | - |

| Sorafenib + this compound | Significantly Reduced | Synergistic Inhibition |

Note: This table illustrates the synergistic effect of this compound with sorafenib in a liver cancer model.[5] Quantitative data should be referenced from the specific study.

Experimental Protocols

Animal Model of Lipopolysaccharide/D-Galactosamine (LPS/D-GalN)-Induced Acute Liver Injury

This model is utilized to study the protective effects of this compound against acute, inflammation-driven liver damage.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

D-Galactosamine (D-GalN)

-

This compound (Oxyberberine)

-

Saline solution (vehicle)

-

Hemin (positive control, HO-1 inducer)

Procedure:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Divide mice into the following groups: Control, LPS/D-GalN model, this compound pre-treatment + LPS/D-GalN, and Hemin pre-treatment + LPS/D-GalN.

-

Administer this compound or Hemin (e.g., intraperitoneally) at the desired dose. The control and model groups receive the vehicle.

-

After a pre-treatment period (e.g., 1-2 hours), induce acute liver injury by intraperitoneal injection of LPS and D-GalN.

-

Monitor the animals for signs of distress.

-

At a predetermined time point (e.g., 6-24 hours) post-induction, euthanize the mice and collect blood and liver tissue samples.

-

Analyze serum for liver function markers (ALT, AST).

-

Process liver tissue for histopathological examination (H&E staining), and molecular analyses (e.g., Western blot for Nrf2, HO-1, Keap1; ELISA for inflammatory cytokines).

Workflow Diagram:

References

- 1. Oxyberberine, a novel HO-1 agonist, effectively ameliorates oxidative stress and inflammatory response in LPS/D-GalN induced acute liver injury mice via coactivating erythrocyte metabolism and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxyberberine suppressed the carbon tetrachloride-induced liver fibrosis by inhibiting liver inflammation in a sirtuin 3-dependent manner in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic effect of oxyberberine on obese non-alcoholic fatty liver disease rats. | Semantic Scholar [semanticscholar.org]

- 5. Oxyberberine sensitizes liver cancer cells to sorafenib via inhibiting NOTCH1-USP7-c-Myc pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Keto-Berberine in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Keto-berberine, a synthetic derivative of the naturally occurring isoquinoline alkaloid berberine, is an emerging compound of interest in metabolic research.[1][2][3] While research specifically on this compound is in its early stages, it is hypothesized to share and potentially enhance the metabolic regulatory properties of its parent compound, berberine. Berberine has been extensively studied for its beneficial effects on glucose and lipid metabolism, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5]

These application notes provide a comprehensive overview of the anticipated use of this compound in metabolic research, with protocols and data largely based on the well-established effects of berberine. It is presumed that this compound will exhibit a similar mechanism of action, and these guidelines are intended to serve as a starting point for its investigation.

Mechanism of Action: Targeting Key Metabolic Pathways